Diformylphloroglucinol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

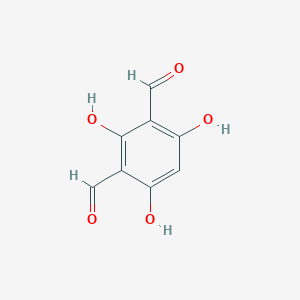

2D Structure

3D Structure

特性

IUPAC Name |

2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-2-4-6(11)1-7(12)5(3-10)8(4)13/h1-3,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOLQZRXGOOMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474990 | |

| Record name | 2,4-diformyl phloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4396-13-8 | |

| Record name | 2,4-diformyl phloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diformylphloroglucinol: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diformylphloroglucinol, also known as 2,4,6-Trihydroxyisophthalaldehyde, is a phenolic compound belonging to the acylphloroglucinol class of natural products. Structurally, it is a derivative of phloroglucinol with two formyl groups attached to the aromatic ring. This compound is of significant interest to the scientific community due to its role as a key intermediate in the synthesis of various biologically active molecules, including those with antioxidant and antiulcer properties[1]. Its presence in plant species such as Eucalyptus nigra underscores its natural origin and potential for therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 2,4-Diformylphloroglucinol, with a focus on its antioxidant mechanisms.

Chemical Structure and Properties

The chemical structure of 2,4-Diformylphloroglucinol is characterized by a benzene ring triply substituted with hydroxyl groups (a phloroglucinol core) and doubly substituted with formyl (aldehyde) groups. This arrangement of functional groups imparts specific reactivity and physical properties to the molecule.

Structure

-

IUPAC Name: 2,4,6-Trihydroxybenzene-1,3-dicarbaldehyde

-

Synonyms: 2,4-Diformylphloroglucinol, 2,4,6-Trihydroxyisophthalaldehyde[1]

-

CAS Number: 4396-13-8

-

Molecular Formula: C₈H₆O₅

-

SMILES: O=Cc1c(O)cc(O)c(C=O)c1O

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Diformylphloroglucinol is presented in the table below. It is important to note that experimental data for some properties are limited, and thus, some values are based on closely related compounds or theoretical predictions.

| Property | Value | Reference/Note |

| Molecular Weight | 182.13 g/mol | [1] |

| Melting Point | >129 °C (decomposes) | [1] |

| Boiling Point | Not available | Data not found in literature |

| Solubility | Soluble in DMSO (45 mg/mL with sonication) and Methanol (slightly) | [1] |

| Appearance | Expected to be a solid | Based on melting point |

Spectral Data (Predicted)

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals for the aromatic proton, the hydroxyl protons, and the aldehyde protons. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.0 - 7.5 | Singlet |

| Aldehyde-H | 9.5 - 10.5 | Singlet |

| Hydroxyl-H | 9.0 - 12.0 (broad) | Singlet |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the aldehyde groups, the aromatic carbons attached to hydroxyl groups, and the other aromatic carbons.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 200 |

| Aromatic C-OH | 155 - 170 |

| Aromatic C-CHO | 110 - 125 |

| Aromatic C-H | 95 - 110 |

Predicted FT-IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl, aldehyde C-H, carbonyl, and aromatic C=C bonds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching, H-bonded | 3200 - 3600 (broad) |

| C-H (aldehyde) | Stretching | 2700 - 2900 |

| C=O (aldehyde) | Stretching | 1650 - 1700 |

| C=C (aromatic) | Stretching | 1550 - 1650 |

| C-O (hydroxyl) | Stretching | 1000 - 1250 |

Experimental Protocols

Synthesis of 2,4-Diformylphloroglucinol (Proposed Method)

A specific, detailed experimental protocol for the synthesis of 2,4-Diformylphloroglucinol is not widely published. However, based on established organic chemistry principles for the formylation of activated aromatic rings like phloroglucinol, a Vilsmeier-Haack or a modified Reimer-Tiemann reaction would be a suitable approach. Below is a proposed workflow for a Vilsmeier-Haack formylation.

Caption: Proposed workflow for the synthesis of 2,4-Diformylphloroglucinol.

Methodology:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 2.2 equivalents) in an ice bath. Slowly add N,N-dimethylformamide (DMF, 2.5 equivalents) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve phloroglucinol (1 equivalent) in anhydrous DMF and add it to the dropping funnel. Add the phloroglucinol solution dropwise to the Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Workup and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated solution of sodium bicarbonate. The crude product may precipitate at this stage.

-

Purification: Collect the crude product by filtration and wash with cold water. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).

Note: This is a generalized procedure and may require optimization of reaction times, temperatures, and purification methods. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Biological Activity and Signaling Pathways

Phloroglucinol and its derivatives, including 2,4-Diformylphloroglucinol, are recognized for their antioxidant properties. The antioxidant mechanism of many polyphenolic compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress[2][[“]][4].

The Nrf2 Antioxidant Response Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like some polyphenols, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances[[“]][6].

Caption: The Nrf2 antioxidant response pathway activated by polyphenols.

Conclusion

2,4-Diformylphloroglucinol is a valuable chemical entity with a foundation in natural products and significant potential in synthetic and medicinal chemistry. Its well-defined structure, characterized by a phloroglucinol core with dual formyl substitutions, provides a versatile platform for the development of novel compounds. While a comprehensive experimental dataset for its physicochemical and spectral properties is still emerging, its established role as a precursor to antioxidant compounds, likely acting through the Nrf2 signaling pathway, makes it a compelling target for further research. The methodologies and data presented in this guide are intended to support and stimulate further investigation into the properties and applications of this intriguing molecule by researchers and drug development professionals.

References

- 1. 2,4,6-trihydroxyisophthalaldehyde CAS#: 4396-13-8 [m.chemicalbook.com]

- 2. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 3. Does NRF2 activation by polyphenols reduce oxidative stress effectively? - Consensus [consensus.app]

- 4. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Does Nrf2 activation by polyphenols provide therapeutic benefits? - Consensus [consensus.app]

- 6. mdpi.com [mdpi.com]

A Technical Guide to 2,4-Diformylphloroglucinol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Diformylphloroglucinol, a key organic compound with significant potential in various scientific domains. This document details its chemical and physical properties, provides methodologies for its synthesis and analysis, and explores its biological activities and mechanisms of action, with a particular focus on its relevance to drug development and agricultural applications.

Core Compound Identification

2,4-Diformylphloroglucinol, also known by its systematic name 2,4,6-Trihydroxyisophthalaldehyde, is a derivative of phloroglucinol, a trihydroxybenzene. Its structure is characterized by a benzene ring substituted with three hydroxyl groups and two formyl groups.

| Property | Value |

| CAS Number | 4396-13-8[1][2] |

| Molecular Formula | C₈H₆O₅[1] |

| Molecular Weight | 182.13 g/mol [1] |

| Synonyms | 2,4,6-Trihydroxyisophthalaldehyde, Phloroglucindialdehyde |

Physicochemical and Spectroscopic Data

While extensive experimental data for 2,4-Diformylphloroglucinol is not broadly published, its properties can be inferred from its structure and data on analogous compounds.

| Data Type | Expected Characteristics |

| Melting Point | >129°C (decomposes)[1] |

| Solubility | Slightly soluble in DMSO and Methanol[1] |

| ¹H NMR | Signals corresponding to the aromatic proton, hydroxyl protons, and aldehyde protons. |

| ¹³C NMR | Resonances for aromatic carbons, carbons bearing hydroxyl groups, and the carbonyl carbons of the aldehyde groups. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (hydroxyl groups), C=O stretching (aldehyde carbonyls), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of formyl and hydroxyl groups. |

Synthesis and Experimental Protocols

The synthesis of 2,4-Diformylphloroglucinol and its derivatives typically involves electrophilic substitution reactions on the phloroglucinol ring. Below is a generalized experimental protocol for the formylation of phloroglucinol, adapted from methods used for similar compounds.

Protocol: Synthesis of 2,4-Diformylphloroglucinol

This protocol describes a general approach to the formylation of phloroglucinol.

Materials:

-

Phloroglucinol

-

A formylating agent (e.g., hexamethylenetetramine in trifluoroacetic acid - the Duff reaction)

-

Anhydrous solvent (e.g., trifluoroacetic acid)

-

Hydrochloric acid (for hydrolysis)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Appropriate deuterated solvents for NMR analysis

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve phloroglucinol in the anhydrous solvent.

-

Addition of Formylating Agent: Slowly add the formylating agent to the solution while maintaining the reaction temperature, typically with cooling in an ice bath.

-

Reaction Progression: Allow the reaction to stir at a controlled temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion, add hydrochloric acid to the reaction mixture and heat to hydrolyze the intermediate.

-

Extraction: After cooling, extract the product into an organic solvent such as dichloromethane.

-

Purification: Wash the organic layer with brine, dry over an anhydrous sulfate salt, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified 2,4-Diformylphloroglucinol using spectroscopic methods (NMR, IR, MS).

Caption: A generalized workflow for the synthesis of 2,4-Diformylphloroglucinol.

Biological Activities and Drug Development Potential

While research specifically on 2,4-Diformylphloroglucinol is limited, extensive studies on the closely related compound 2,4-diacetylphloroglucinol (DAPG) provide significant insights into the potential biological activities of this class of molecules. DAPG is a well-known antibiotic with broad-spectrum antibacterial and antifungal properties.

Antimicrobial and Antifungal Activity

Derivatives of phloroglucinol are known to be produced by various microorganisms, such as Pseudomonas fluorescens, and play a role in the biological control of plant diseases. The proposed mechanism of action for their bactericidal effects involves the disruption of bacterial cell membrane integrity. This leads to increased membrane permeability and subsequent leakage of intracellular components.

Table of Antimicrobial Activity for the Related Compound 2,4-Diacetylphloroglucinol (DAPG):

| Target Organism | Activity (MIC in µg/mL) |

| Bacillus subtilis | 5 |

| Staphylococcus aureus | 5 |

| Enterococcus faecalis | 50 |

| Fusarium oxysporum | 16 |

| Pythium debaryanum | 64 |

| Rhizoctonia solani | 32-64 |

Data for DAPG, a structurally similar compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Test compound (2,4-Diformylphloroglucinol)

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Grow microbial cultures to a logarithmic phase and dilute to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution: Prepare a series of twofold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes with no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.

Caption: Proposed mechanism of antimicrobial action for phloroglucinol derivatives.

Interaction with Plant Signaling Pathways

Studies on DAPG have revealed its ability to alter plant root architecture by interacting with auxin-dependent signaling pathways. It has been shown to inhibit primary root growth while stimulating the formation of lateral roots. This suggests that 2,4-Diformylphloroglucinol could also have applications in agriculture as a plant growth regulator.

Caption: Conceptual diagram of the effect on plant root development.

Conclusion and Future Directions

2,4-Diformylphloroglucinol is a valuable building block in organic synthesis and, based on the activities of related compounds, holds significant promise as a bioactive molecule. Its potential antimicrobial and plant-growth-regulating properties make it a person of interest for both pharmaceutical and agricultural research. Further investigation is warranted to fully elucidate its biological activity profile, mechanism of action, and potential for therapeutic and commercial applications. The synthesis and experimental protocols provided herein offer a foundation for researchers to explore the potential of this and other phloroglucinol derivatives.

References

An In-depth Technical Guide to the Synthesis of 2,4-Diformylphloroglucinol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diformylphloroglucinol, a derivative of the naturally occurring phloroglucinol, holds potential as a versatile building block in the synthesis of various bioactive compounds. This technical guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies for 2,4-diformylphloroglucinol. Detailed experimental protocols for key synthetic routes are presented, along with a summary of the limited available data on its biological activity. This document aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are a class of phenolic compounds that have garnered significant interest due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] The introduction of functional groups, such as formyl groups, onto the phloroglucinol scaffold can significantly modulate its chemical reactivity and biological profile. 2,4-Diformylphloroglucinol, also known as 2,4,6-trihydroxyisophthalaldehyde, is a key intermediate in the synthesis of more complex molecules. While its acetylated analogue, 2,4-diacetylphloroglucinol (DAPG), is a well-studied natural antibiotic, the diformyl derivative presents unique opportunities for synthetic diversification.

Discovery and Historical Context

The history of 2,4-diformylphloroglucinol synthesis is intrinsically linked to the development of aromatic formylation reactions. Several named reactions have been pivotal in the introduction of aldehyde functionalities to electron-rich aromatic rings like phloroglucinol.

-

The Gattermann Reaction: Developed by the German chemist Ludwig Gattermann, this reaction initially involved the formylation of aromatic compounds using hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst.[2] A significant modification by Adams, which generates HCN in situ from zinc cyanide and HCl, made the reaction safer and more widely used.[3]

-

The Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings.

-

The Duff Reaction: Discovered by James Cooper Duff, this method employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, often in a glycerol or trifluoroacetic acid medium.[4][5] This reaction is particularly effective for the formylation of phenols.[4]

Synthetic Methodologies

The primary routes for the synthesis of 2,4-diformylphloroglucinol involve the electrophilic formylation of phloroglucinol. The high nucleophilicity of the phloroglucinol ring makes it susceptible to substitution at the 2, 4, and 6 positions. Controlling the stoichiometry and reaction conditions is crucial to achieve the desired diformylation product over mono- or triformylation.

The Duff Reaction

The Duff reaction is a prominent method for the formylation of phloroglucinol. It proceeds via the reaction of phloroglucinol with hexamethylenetetramine (HMTA) in an acidic medium, followed by hydrolysis of the resulting intermediate. A patent describing the synthesis of the related 2,4,6-triformylphloroglucinol utilizes trifluoroacetic acid as the solvent and catalyst. By adjusting the stoichiometry of the reactants, the synthesis can be directed towards the diformyl product.

Logical Workflow for the Duff Reaction:

Other Potential Formylation Methods

While the Duff reaction appears to be a suitable method, other formylation reactions could potentially be optimized for the synthesis of 2,4-diformylphloroglucinol.

-

Gattermann Reaction: The use of zinc cyanide and hydrochloric acid could be explored for the diformylation of phloroglucinol. Careful control of stoichiometry would be necessary to avoid the formation of the triformylated product.

-

Vilsmeier-Haack Reaction: The reactivity of the Vilsmeier reagent would need to be carefully controlled to prevent over-formylation and potential side reactions with the hydroxyl groups of phloroglucinol.

Experimental Protocols

While a specific peer-reviewed protocol for 2,4-diformylphloroglucinol was not found, the following detailed procedure is adapted from a similar synthesis of N-(2,4-diformyl-5-hydroxyphenyl)acetamide, which employs a formylation step followed by hydrolysis, and a patent for the synthesis of 2,4,6-triformylphloroglucinol via the Duff reaction.[6] This protocol should be considered a representative method and may require optimization.

Synthesis of 2,4-Diformylphloroglucinol via the Duff Reaction (Representative Protocol)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve phloroglucinol (1 equivalent) in trifluoroacetic acid (TFA).

-

Addition of Reagent: To the stirred solution, add hexamethylenetetramine (HMTA) (2 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After completion of the formylation, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and concentrated hydrochloric acid. Stir the mixture vigorously for several hours to hydrolyze the intermediate.

-

Work-up: The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2,4-diformylphloroglucinol as a solid.

Mechanism of the Duff Reaction:

Quantitative Data

Quantitative data for the synthesis of 2,4-diformylphloroglucinol is not widely available in the literature. The following table summarizes representative data for the synthesis of the related compound, 2,4-diacetylphloroglucinol (DAPG), to provide a general understanding of the reaction efficiencies for the functionalization of phloroglucinol.

| Starting Material | Acylating/Formylating Agent | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| Phloroglucinol | Acetic Anhydride | Boron trifluoride etherate | Not specified | High | [7] |

| Phloroglucinol | Acyl Chlorides | Friedel-Crafts | Not specified | Not specified | [8] |

Biological Activity

Specific studies on the biological activity of 2,4-diformylphloroglucinol are limited. However, the closely related natural product, 2,4-diacetylphloroglucinol (DAPG), exhibits a broad spectrum of antimicrobial activities.

Antimicrobial Activity of 2,4-Diacetylphloroglucinol (DAPG)

DAPG is known to be effective against a variety of plant pathogens. Its mechanism of action is believed to involve the disruption of bacterial cell membranes.[9]

| Organism | Activity | Concentration | Reference |

| Vancomycin-resistant Staphylococcus aureus (VRSA) | Active | MIC 4 mg/L | [10] |

| Vancomycin-resistant Enterococcus (VRE) - A & B | Moderately Active | MIC 8 mg/L | [10] |

Cytotoxicity

Studies on the cytotoxicity of phloroglucinol itself have shown that it can protect against oxidative stress-induced cell death.[11][12] The cytotoxic potential of 2,4-diformylphloroglucinol has not been extensively reported and warrants further investigation.

Spectroscopic Data

Conclusion

2,4-Diformylphloroglucinol represents a valuable synthetic intermediate with potential for the development of novel bioactive molecules. While its direct synthesis and biological evaluation are not as extensively documented as its diacetylated counterpart, established formylation methodologies, particularly the Duff reaction, provide a clear path for its preparation. This guide has summarized the historical context, provided a representative synthetic protocol, and highlighted the need for further research into the biological activities and spectroscopic characterization of this promising compound. Future studies in these areas will undoubtedly contribute to a more complete understanding of 2,4-diformylphloroglucinol and its potential applications in drug discovery and development.

References

- 1. Phloroglucinol(108-73-6) 1H NMR [m.chemicalbook.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. mdpi.com [mdpi.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. NMR spectroscopy of naturally occurring phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure Revision of Formyl Phloroglucinol Meroterpenoids: A Unified Approach Using NMR Fingerprinting and DFT NMR and ECD Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2,4,6-Triformylphloroglucinol: A Technical Guide

Abstract

This technical guide details the spectroscopic properties and a common synthetic route for 2,4,6-Triformylphloroglucinol. It includes tabulated Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a detailed experimental protocol for its synthesis. A generalized workflow for spectroscopic analysis is also presented. This document aims to serve as a valuable resource for the characterization and utilization of formylated phloroglucinols in scientific research.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,4,6-Triformylphloroglucinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 2,4,6-Triformylphloroglucinol were recorded on a 500 MHz spectrometer.[1]

Table 1: ¹H NMR Spectroscopic Data for 2,4,6-Triformylphloroglucinol [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 14.10 | Singlet | 3H | -OH | CDCl₃ |

| 10.14 | Singlet | 3H | -CHO | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for 2,4,6-Triformylphloroglucinol [1]

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 191.90 | Aldehyde Carbonyl (-CHO) | DMSO-d₆ |

| 173.77 | Aromatic Carbon (C-OH) | DMSO-d₆ |

| 103.63 | Aromatic Carbon (C-CHO) | DMSO-d₆ |

Infrared (IR) Spectroscopy

The IR spectrum of 2,4,6-Triformylphloroglucinol reveals characteristic absorption bands for its functional groups.

Table 3: Infrared (IR) Spectroscopic Data for 2,4,6-Triformylphloroglucinol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (phenolic) |

| ~1645 | Strong | C=O stretch (aldehyde) |

| ~1580 | Medium | C=C stretch (aromatic) |

Note: The interpretation of the IR spectrum is based on the spectral data available in the cited literature.

Mass Spectrometry (MS)

Detailed mass spectrometry data for 2,4,6-Triformylphloroglucinol is not explicitly provided in the reviewed literature. However, the molecular weight of the compound is 210.14 g/mol .[2]

Experimental Protocols

Synthesis of 2,4,6-Triformylphloroglucinol[1]

This protocol describes a common method for the synthesis of 2,4,6-Triformylphloroglucinol from phloroglucinol.

Materials:

-

Phloroglucinol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 3 M

-

Dichloromethane

-

Magnesium sulfate

Procedure:

-

To 90 mL of trifluoroacetic acid (TFA), add 15.098 g (108 mmol) of hexamethylenetetramine (HMTA). Sonicate the mixture for 10 minutes until the solid is completely dissolved.

-

Under a nitrogen atmosphere, add 6.014 g (49 mmol) of phloroglucinol to the solution.

-

Heat the reaction mixture at 100 °C for approximately 2.5 hours.

-

Add 150 mL of 3 M hydrochloric acid (HCl) and continue heating at 100 °C for an additional hour.

-

After cooling to room temperature, filter the solution through Celite.

-

Extract the filtrate with dichloromethane.

-

Dry the organic layer over magnesium sulfate and then filter.

-

The solvent is removed via rotary evaporation to yield the crude product, which can be further purified.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra were obtained on a 500 MHz spectrometer.[1]

-

Samples were dissolved in deuterated chloroform (CDCl₃) for ¹H NMR and deuterated dimethyl sulfoxide (DMSO-d₆) for ¹³C NMR.[1]

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

FT-IR spectra were recorded on a Nicolet iS50 spectrometer using the attenuated total reflection (ATR) method.[1]

-

Data is reported in wavenumbers (cm⁻¹).

Workflow and Diagrams

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Theoretical Insights into the Electronic Structure of 2,4-Diformylphloroglucinol: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the electronic structure of 2,4-Diformylphloroglucinol (DFP). DFP, a key phenolic compound, possesses a unique molecular architecture with significant potential in medicinal chemistry and materials science. Understanding its electronic properties at a quantum level is paramount for predicting its reactivity, stability, and interaction with biological targets. This document outlines the computational methodologies, presents representative data from theoretical calculations, and visualizes the workflow and conceptual frameworks used in such studies.

Core Computational Methodologies

The electronic structure of organic molecules like 2,4-Diformylphloroglucinol is effectively investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely adopted method that offers a favorable balance between computational cost and accuracy.[1][2][3][4][5] For excited-state properties, Time-Dependent DFT (TD-DFT) is the standard approach.

Experimental Protocols: A Computational Approach

A typical computational protocol for analyzing the electronic structure of a molecule like DFP involves several key steps:

-

Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the energy of the system. A commonly used functional for this purpose is B3LYP, paired with a sufficiently large basis set such as 6-311++G(d,p) to accurately describe the electronic distribution.

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also provide theoretical vibrational spectra (IR and Raman).[6]

-

Electronic Property Calculation: With the optimized geometry, a range of electronic properties are calculated. This includes the analysis of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.[7][8][9] The molecular electrostatic potential (MEP) map is also generated to identify regions of electrophilic and nucleophilic attack.

-

Excited State Analysis: To understand the molecule's response to light and its potential photophysical properties, TD-DFT calculations are performed. These simulations can predict the electronic absorption spectra (UV-Vis), providing insights into the nature of electronic transitions.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[3][8][10]

Logical Workflow for Theoretical Analysis

The following diagram illustrates the standard workflow for a computational study of a molecule's electronic structure.

References

- 1. mdpi.com [mdpi.com]

- 2. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]

- 9. m.youtube.com [m.youtube.com]

- 10. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]

The Natural Occurrence and Biological Significance of Diformylphloroglucinols and Their Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the direct natural occurrence of 2,4-diformylphloroglucinol remains elusive in scientific literature, a closely related and structurally significant class of compounds, the formylated phloroglucinols (FPCs), are prominently found in the plant kingdom, particularly within the Eucalyptus genus. This technical guide provides an in-depth exploration of these diformylphloroglucinol derivatives, with a primary focus on jensenone, a representative compound isolated from Eucalyptus jensenii. The guide details their natural sources, quantitative yields, and comprehensive experimental protocols for their isolation and characterization. Furthermore, it delves into their proposed biosynthetic pathways and discusses their known biological activities and mechanisms of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Phloroglucinols are a class of polyphenolic compounds characterized by a 1,3,5-trihydroxybenzene backbone. Their derivatives, which include acyl, alkyl, and formyl substitutions, exhibit a wide array of biological activities. Among these, formylated phloroglucinols (FPCs) have garnered significant interest due to their unique chemical structures and potent biological effects. Although 2,4-diformylphloroglucinol itself has not been reported as a naturally occurring compound, its structural motif is present in more complex molecules isolated from nature. This guide focuses on these naturally occurring this compound derivatives, providing a comprehensive resource for the scientific community.

Natural Occurrence of this compound Derivatives

The primary natural sources of this compound derivatives are plants of the Eucalyptus genus. These compounds are key components of the plant's chemical defense system.

Jensenone and Other Formylated Phloroglucinols in Eucalyptus

A prominent example of a naturally occurring this compound derivative is jensenone , isolated from the leaves of Eucalyptus jensenii.[1] Its structure is 2,4,6-trihydroxy-5-(3-methylbutanoyl)benzene-1,3-dicarbaldehyde. Other complex FPCs found in various Eucalyptus species include euglobals and sideroxylonals , which are often adducts of a formylated phloroglucinol core with a terpene moiety.[2][3]

Quantitative Data on Formylated Phloroglucinols

The concentration of FPCs can vary significantly between different Eucalyptus species and even different tissues of the same plant. The following tables summarize the quantitative yields of jensenone and other FPCs from Eucalyptus species.

Table 1: Yield of Jensenone from Eucalyptus jensenii

| Compound | Plant Source | Plant Part | Yield | Purity | Reference |

| Jensenone | Eucalyptus jensenii | Leaves | 2.1% of dried leaves | >99% | [1][4] |

Table 2: Concentration of Formylated Phloroglucinol Compounds (FPCs) in Various Eucalyptus Species and Tissues (mg g⁻¹ DW) [3]

| Eucalyptus Species | Tissue | Sideroxylonal A | Sideroxylonal C | Macrocarpal A | Macrocarpal B | Total FPCs |

| E. camphora | Leaf | 0.1 ± 0.0 | 2.3 ± 0.2 | 0.0 ± 0.0 | 0.0 ± 0.0 | 65 ± 5.1 |

| Flower Bud | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 13 ± 1.2 | |

| Flower | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 12 ± 1.1 | |

| E. globulus | Leaf | 1.2 ± 0.1 | 0.0 ± 0.0 | 2.5 ± 0.2 | 1.8 ± 0.1 | 41 ± 3.5 |

| Flower Bud | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | |

| Flower | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | |

| E. loxophleba | Leaf | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.2 ± 0.0 |

| Flower Bud | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | |

| Flower | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | |

| E. sideroxylon | Leaf | 1.5 ± 0.1 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 2.5 ± 0.2 |

| Flower Bud | 10.1 ± 0.8 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 11.2 ± 0.9 | |

| Flower | 13.2 ± 1.1 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 14.5 ± 1.2 |

Data are presented as mean ± standard error.

Experimental Protocols

Isolation and Purification of Jensenone from Eucalyptus jensenii[1][4]

-

Extraction: Dried and powdered leaves of E. jensenii are extracted with acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Vacuum Liquid Chromatography (VLC): The crude acetone extract is subjected to VLC over TLC grade silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing jensenone are identified by their characteristic UV absorbance and staining properties.

-

Crystallization: The fractions rich in jensenone are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., ethyl acetate-hexane) to yield pure jensenone.

Analysis of Formylated Phloroglucinols by UHPLC-DAD-ESI-Q-TOF-MS/MS[2][3]

-

Sample Preparation: A small amount of dried and ground plant material (e.g., 10 mg) is extracted with a suitable solvent, such as a mixture of methanol, water, and formic acid. The mixture is vortexed, sonicated, and centrifuged. The supernatant is then filtered and transferred to a vial for analysis.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is employed using two solvents: (A) water with a small percentage of formic acid and (B) acetonitrile with a small percentage of formic acid. The gradient starts with a low percentage of B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

-

-

Detection:

-

Diode Array Detector (DAD): UV-Vis spectra are recorded to aid in compound identification. FPCs typically show a maximum absorbance at around 275 nm.[2]

-

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS/MS): Mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the parent ions and their fragmentation patterns, which are crucial for structural elucidation.

-

Biosynthesis and Biological Activity

Proposed Biosynthetic Pathway of Formylated Phloroglucinols

The biosynthesis of the phloroglucinol core is proposed to occur via the polyketide pathway.[5] This involves the condensation of an acyl-CoA starter unit with three molecules of malonyl-CoA, followed by cyclization and aromatization to form the phloroglucinol ring. The formyl groups are likely introduced by the action of formyltransferase enzymes, although the specific enzymes responsible for this in Eucalyptus have not yet been fully characterized. For FPCs that are adducted with terpenes, the terpene moieties are synthesized through the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways, with terpene synthases catalyzing the formation of the specific terpene skeletons.[6][7]

References

- 1. scilit.com [scilit.com]

- 2. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species [frontiersin.org]

- 4. jabega.uma.es [jabega.uma.es]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Study on the mechanism of 1,8-cineole biosynthesis in <i>Eucalyptus globulus</i> leaves [yndxxb.ynu.edu.cn]

Safety and Handling Precautions for 2,4-Diformylphloroglucinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). 2,4-Diformylphloroglucinol is a chemical for research and development purposes, and its toxicological properties have not been fully investigated. All handling should be performed by trained personnel in a controlled laboratory setting. A thorough risk assessment should be conducted before commencing any work with this compound.

Introduction

2,4-Diformylphloroglucinol is an aromatic organic compound containing both phenolic and aldehydic functional groups. Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Due to the lack of a specific Safety Data Sheet (SDS), this guide provides safety and handling precautions based on the known hazards of its precursor (phloroglucinol) and the reagents used in its synthesis (e.g., phosphorus oxychloride and dimethylformamide), as well as the general hazards associated with aromatic aldehydes and phenols.

Hazard Identification and Classification

The precise GHS classification for 2,4-Diformylphloroglucinol is not established. However, based on its structural moieties and precursors, the following hazards should be anticipated.

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]

-

P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Exposure Controls and Personal Protection

Engineering Controls

-

Fume Hood: All work with 2,4-Diformylphloroglucinol, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

| PPE Item | Specifications |

| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[9] |

| Skin Protection | A flame-retardant lab coat must be worn and kept buttoned. Long pants and closed-toe shoes are required.[9] |

| Hand Protection | Nitrile or neoprene gloves should be worn. For prolonged contact or when handling larger quantities, double-gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.[8][9] |

| Respiratory Protection | For routine handling in a fume hood, respiratory protection is not typically required. In the event of a large spill or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

Handling and Storage

Safe Handling Procedures

-

Avoid the generation of dust.

-

Ensure all containers are clearly labeled.

-

An emergency eyewash station and safety shower must be readily accessible.[9]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

-

The storage area should be clearly marked.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12] |

Accidental Release Measures

Small Spills

-

Restrict access to the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

Large Spills

-

Evacuate the laboratory immediately.

-

Alert others in the vicinity and the appropriate emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

All waste containing 2,4-Diformylphloroglucinol must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

Weighing and Transferring Solid 2,4-Diformylphloroglucinol

-

Don all required PPE.

-

Perform all operations within a chemical fume hood.

-

Use a disposable weighing boat or line the balance with weighing paper.

-

Carefully transfer the desired amount of solid using a spatula, avoiding the creation of dust.

-

Close the container tightly after use.

-

Clean any residual powder from the spatula and work surface with a damp cloth, which should then be disposed of as hazardous waste.

Preparation of a Solution

-

Don all required PPE.

-

Work within a chemical fume hood.

-

Add the weighed 2,4-Diformylphloroglucinol to the chosen solvent in a suitable flask.

-

Stir or sonicate until the solid is fully dissolved.

-

Cap the flask and label it appropriately.

Visualizations

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. lobachemie.com [lobachemie.com]

- 4. fishersci.com [fishersci.com]

- 5. johndwalsh.com [johndwalsh.com]

- 6. Mobile [my.chemius.net]

- 7. rcilabscan.com [rcilabscan.com]

- 8. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. chemicals.upl-ltd.com [chemicals.upl-ltd.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide on the Stability and Degradation Pathways of 2,4-Diformylphloroglucinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2,4-Diformylphloroglucinol (DFP). Given the limited direct studies on DFP, this guide draws upon established principles of forced degradation, stability-indicating analytical methods, and data from studies on the parent compound, phloroglucinol, and other related phloroglucinol derivatives. This information is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy.

Introduction to 2,4-Diformylphloroglucinol (DFP)

2,4-Diformylphloroglucinol is a symmetrical aromatic compound characterized by a phloroglucinol core (1,3,5-trihydroxybenzene) substituted with two formyl groups at positions 2 and 4. The presence of both hydroxyl and aldehyde functionalities makes DFP a versatile building block in organic synthesis, particularly in the preparation of bioactive molecules and complex organic frameworks. However, these functional groups also render the molecule susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis. Understanding the stability of DFP is paramount for its handling, storage, and application in pharmaceutical development.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Based on general guidelines for forced degradation studies, the stability of DFP should be evaluated under the following conditions:

-

Hydrolytic Degradation: Exposure to acidic, basic, and neutral aqueous solutions.

-

Oxidative Degradation: Treatment with an oxidizing agent, typically hydrogen peroxide.

-

Thermal Degradation: Exposure to high temperatures.

-

Photolytic Degradation: Exposure to light, typically a combination of UV and visible light.

Predicted Stability Profile of 2,4-Diformylphloroglucinol

Table 1: Predicted Stability of 2,4-Diformylphloroglucinol under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic Hydrolysis | Likely Stable | Minimal degradation expected. |

| Basic Hydrolysis | Susceptible to Degradation | Formation of carboxylates via Cannizzaro reaction, potential for ring opening under harsh conditions. |

| Oxidative Degradation | Highly Susceptible | Oxidation of aldehyde groups to carboxylic acids, oxidation of the phenolic ring leading to ring-opened products. |

| Thermal Degradation | Moderately Stable | Decarbonylation at very high temperatures. |

| Photolytic Degradation | Potentially Unstable | Photoreactions involving the formyl and hydroxyl groups. |

Note: This table is based on predicted stability and requires experimental verification.

Potential Degradation Pathways

The degradation of DFP is anticipated to proceed through several pathways, primarily involving the formyl and hydroxyl groups.

Under basic conditions, the formyl groups of DFP are susceptible to the Cannizzaro reaction, a disproportionation reaction of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.

Caption: Proposed Cannizzaro reaction pathway for DFP under basic conditions.

The aldehyde groups and the electron-rich phloroglucinol ring are prone to oxidation. Hydrogen peroxide or other oxidizing agents can lead to the formation of carboxylic acids and potentially ring-opened byproducts.

Caption: Potential oxidative degradation pathway of DFP.

Experimental Protocols for Stability and Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on 2,4-Diformylphloroglucinol and for analyzing the resulting samples.

Caption: General workflow for forced degradation studies of DFP.

-

Accurately weigh approximately 10 mg of 2,4-Diformylphloroglucinol.

-

Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

-

Protect the solution from light.

-

Acidic Hydrolysis:

-

To 1 mL of DFP stock solution, add 9 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of DFP stock solution, add 9 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for a specified time.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

-

-

To 1 mL of DFP stock solution, add 9 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a specified time.

-

At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

-

Place a known amount of solid DFP in a vial and keep it in a hot air oven at 80°C for a specified duration.

-

At each time point, withdraw a sample, dissolve it in the solvent to the desired concentration, and analyze by HPLC.

-

Expose a solution of DFP (e.g., 100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples at appropriate time intervals.

A stability-indicating HPLC method is crucial for separating DFP from its degradation products. A reverse-phase HPLC method with UV detection would be a suitable starting point.

Table 2: Example HPLC Method Parameters for DFP Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 254 nm or determined by UV scan) |

| Injection Volume | 10 µL |

Note: This is a starting point and the method should be optimized and validated for specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) is the primary technique for the identification and structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent DFP molecule, it is possible to propose structures for the degradants.

Conclusion

This technical guide provides a foundational understanding of the potential stability and degradation pathways of 2,4-Diformylphloroglucinol. While direct experimental data on DFP is scarce, the information presented, based on the chemistry of its functional groups and data from related compounds, offers a robust framework for researchers and drug development professionals. It is imperative that comprehensive forced degradation studies are conducted to experimentally verify these predictions, identify actual degradation products, and develop and validate a stability-indicating analytical method. Such studies are essential for ensuring the quality, safety, and efficacy of any pharmaceutical product containing 2,4-Diformylphloroglucinol.

A Comprehensive Review of 2,4-Diformylphloroglucinol and Its Analogs for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol and its derivatives represent a diverse class of naturally occurring phenolic compounds that have garnered significant attention in the scientific community, particularly in the fields of drug discovery and development. Among these, 2,4-Diformylphloroglucinol and its analogs, such as 2,4-Diacetylphloroglucinol (DAPG), have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anti-cancer properties. This technical guide provides a comprehensive review of the existing literature on 2,4-Diformylphloroglucinol and its key analogs, with a focus on their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Synthesis of 2,4-Diformylphloroglucinol and Its Analogs

The synthesis of 2,4-Diformylphloroglucinol and its analogs often involves electrophilic aromatic substitution reactions on the electron-rich phloroglucinol core. Several methods have been reported for the formylation and acylation of phloroglucinol to yield the desired products.

Formylation of Phloroglucinol

The introduction of formyl groups onto the phloroglucinol ring can be achieved through various classical organic reactions:

-

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings like phloroglucinol.[1][2][3][4][5]

-

Gattermann Reaction: This method involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), for formylation.[6][7][8] A modification of this reaction uses zinc cyanide (Zn(CN)₂), which is a solid and therefore safer to handle than gaseous HCN.[6]

-

Reimer-Tiemann Reaction: This reaction employs chloroform (CHCl₃) in a basic solution to achieve ortho-formylation of phenols.[9][10][11][12][13]

While these are established methods for formylation, specific, detailed protocols for the synthesis of 2,4-Diformylphloroglucinol are not extensively documented in the readily available literature. Researchers may need to adapt and optimize these general procedures for the specific synthesis of the 2,4-diformyl derivative.

Synthesis of 2,4-Diacetylphloroglucinol (DAPG) and Analogs

The synthesis of the well-studied analog, 2,4-Diacetylphloroglucinol (DAPG), is more thoroughly described. A convenient one-step synthesis involves the direct acylation of 2-acetylphloroglucinol with acetic anhydride using boron trifluoride-etherate as a catalyst, which has been reported to produce high yields of up to 90%.[1] Another approach is the Friedel-Crafts acylation of phloroglucinol.[14] The synthesis of other acyl analogs can be achieved by using different acyl chlorides in the Friedel-Crafts reaction.

Chemical and Physical Properties

The chemical and physical properties of 2,4-Diformylphloroglucinol and its analogs are crucial for their handling, formulation, and biological activity. While specific data for 2,4-Diformylphloroglucinol is scarce, data for its close analog, 2,4-Diacetylphloroglucinol, is available.

Table 1: Physicochemical Properties of 2,4-Diacetylphloroglucinol (DAPG)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₅ | PubChem |

| Molecular Weight | 210.18 g/mol | PubChem |

| Appearance | Solid | - |

| Melting Point | - | - |

| Solubility | - | - |

Note: Further experimental determination of the properties of 2,4-Diformylphloroglucinol is required.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of synthesized compounds.

NMR and Mass Spectrometry of Phloroglucinol Derivatives

NMR spectroscopy is a powerful tool for determining the structure of phloroglucinol derivatives.[3][6][15] For instance, in formylated phloroglucinol meroterpenoids, the chemical shifts of the phloroglucinol carbons and the aldehyde carbonyl carbon are diagnostic.[15]

Biological Activities

2,4-Diformylphloroglucinol and its analogs exhibit a wide range of biological activities, with antimicrobial effects being the most extensively studied.

Antifungal Activity

2,4-Diacetylphloroglucinol (DAPG) is a well-documented antifungal agent with broad-spectrum activity. It has been shown to be effective against various fungal pathogens, including Candida albicans and plant pathogenic fungi.[16][17][18][19] The antifungal activity of DAPG and its derivatives has been quantified using minimum inhibitory concentration (MIC) assays.[20] For example, a derivative of DAPG, 2,4-dipropylphloroglucinol (DPPG), showed notable activity against Candida spp. with MIC values ranging from 16-128 µg/mL and against Aspergillus spp. with MIC values of 16-64 µg/mL.[20]

Antibacterial Activity

Formylated phloroglucinol derivatives have also demonstrated significant antibacterial activity.[18][21] One study reported that a formyl-phloroglucinol derivative coupled with a monoterpenoid exhibited broad-spectrum antibacterial activity, including against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 12.5 μg/mL.[18] Another study showed that trialdehyde phloroglucinol (TPG) exhibited strong synergistic antibacterial activity with penicillin against MRSA.[22] The antibacterial action of DAPG is believed to be associated with the destruction of bacterial barrier structures.[23]

Table 2: Summary of Antimicrobial Activity of 2,4-Diformylphloroglucinol Analogs

| Compound | Organism | Activity | Quantitative Data (MIC) | Source |

| 2,4-Diacetylphloroglucinol (DAPG) | Candida albicans | Antifungal | - | [16][18] |

| 2,4-Dipropylphloroglucinol (DPPG) | Candida spp. | Antifungal | 16-128 µg/mL | [20] |

| 2,4-Dipropylphloroglucinol (DPPG) | Aspergillus spp. | Antifungal | 16-64 µg/mL | [20] |

| Formyl-phloroglucinol-monoterpenoid | MRSA | Antibacterial | 12.5 μg/mL | [18] |

| Trialdehyde phloroglucinol (TPG) | MRSA | Antibacterial (synergistic with penicillin) | - | [22] |

Mechanism of Action

The primary mode of action for the antifungal activity of 2,4-Diacetylphloroglucinol (DAPG) has been identified as the disruption of the proton gradient across the mitochondrial membrane, acting as a proton ionophore.[15][17] This uncoupling of respiration from ATP synthesis leads to growth inhibition.[15][17] In fungal cells, this disruption of mitochondrial function is the primary toxic effect.[16][17] The antibacterial mechanism of DAPG is thought to involve the disruption of the bacterial cell membrane.[23] For trialdehyde phloroglucinol in combination with penicillin, the synergistic effect against MRSA was shown to involve the destruction of the cell membrane, leading to the leakage of intracellular components.[22]

Experimental Protocols

Synthesis of 2,4-Diacetylphloroglucinol (DAPG)

A detailed protocol for a one-step synthesis of DAPG is as follows:

-

Reactants: 2-acetylphloroglucinol, acetic anhydride, boron trifluoride-etherate.

-

Procedure: The reaction involves the direct acylation of 2-acetylphloroglucinol with acetic anhydride using boron trifluoride-etherate as a catalyst.[1]

-

Work-up and Purification: Specific details on the work-up and purification would need to be followed from the primary literature.

-

Yield: This method has been reported to produce a high yield of 90%.[1]

Antimicrobial Susceptibility Testing

This method is commonly used to evaluate the antibacterial activity of extracts and pure compounds.

-

Preparation of Inoculum: A standardized bacterial culture is prepared.

-

Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is evenly inoculated with the bacterial culture.

-

Creation of Wells: Sterile wells are punched into the agar.

-

Application of Test Substance: A specific volume of the test compound solution is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each well is measured in millimeters.[14][16][19][20]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Drug Dilutions: Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Inoculation: Each well containing the drug dilution is inoculated with the microbial suspension.

-

Controls: Positive (microorganism with no drug) and negative (broth only) controls are included.

-

Incubation: The microplate is incubated under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19][24][25][26][27][28]

Visualizations

Signaling Pathway of 2,4-Diacetylphloroglucinol (DAPG) in Fungal Cells

Caption: Mechanism of antifungal action of 2,4-Diacetylphloroglucinol (DAPG).

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing methods.

Conclusion and Future Directions

2,4-Diformylphloroglucinol and its analogs, particularly 2,4-Diacetylphloroglucinol, have emerged as promising scaffolds for the development of novel antimicrobial agents. The existing literature provides a solid foundation for their synthesis and biological evaluation. However, a notable gap exists in the specific data available for 2,4-Diformylphloroglucinol itself. Future research should focus on developing and optimizing synthetic routes to this core compound to enable a more thorough investigation of its biological properties.

Furthermore, detailed structure-activity relationship (SAR) studies are warranted to explore how modifications to the acyl or formyl groups and the phloroglucinol core impact antimicrobial potency and spectrum. Elucidating the precise molecular targets and downstream signaling pathways affected by these compounds in various pathogens will be crucial for their rational design and development as therapeutic agents. The information compiled in this technical guide aims to facilitate and inspire further research in this exciting area of drug discovery.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 7. scienceinfo.com [scienceinfo.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. hereditybio.in [hereditybio.in]

- 15. academic.oup.com [academic.oup.com]

- 16. Determination of antibacterial activity by agar well diffusion method [bio-protocol.org]

- 17. chemistnotes.com [chemistnotes.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols: 2,4-Diformylphloroglucinol in Covalent Organic Framework (COF) Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the synthesis and application of Covalent Organic Frameworks (COFs) utilizing phloroglucinol-based monomers. While direct experimental data for COFs synthesized from 2,4-diformylphloroglucinol is not extensively available in the current scientific literature, this report leverages the well-documented use of its close analogue, 2,4,6-triformylphloroglucinol (TFP), to provide representative protocols and application insights. The principles and methodologies described herein are expected to be largely applicable to the synthesis and functionalization of COFs from other formylated phloroglucinol derivatives.

Introduction to Phloroglucinol-Based COFs

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for a variety of applications, including gas storage, catalysis, and drug delivery.[1] Phloroglucinol and its formylated derivatives are attractive building blocks for COF synthesis due to their planar C3-symmetric structure, which can lead to the formation of highly ordered hexagonal porous networks.

The keto-enol tautomerism in phloroglucinol-based linkers can facilitate the formation of stable β-ketoenamine linkages upon reaction with amine monomers, resulting in COFs with enhanced crystallinity and stability. These characteristics are particularly advantageous for applications in drug delivery, where a robust and porous carrier is required.

Synthesis of Phloroglucinol-Based COFs: A Representative Protocol

The following protocol details the synthesis of a TFP-based COF, which serves as a model for phloroglucinol-derived COFs. The most common method for COF synthesis is the solvothermal method.

2.1. Materials

-

2,4,6-triformylphloroglucinol (TFP)

-

Amine linker (e.g., 1,4-phenylenediamine, 4,4'-biphenyldiamine)

-

Solvent mixture (e.g., 1,4-dioxane and mesitylene)

-

Aqueous acetic acid (e.g., 6 M)

-

Anhydrous tetrahydrofuran (THF) for washing

-

Pyrex tube

-

Sonicator

-

Vacuum oven

2.2. Solvothermal Synthesis Protocol

-

Monomer Preparation: In a Pyrex tube, add 2,4,6-triformylphloroglucinol (TFP) and the chosen amine linker in a suitable molar ratio (commonly 1:1.5 or 1:1).

-

Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane and mesitylene in a 1:1 v/v ratio) and the aqueous acetic acid catalyst.

-

Degassing: Sonicate the mixture for 10-15 minutes to ensure homogeneity. Subsequently, degas the mixture through three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.

-

Sealing and Heating: Seal the Pyrex tube under vacuum and heat it in an oven at a specific temperature (typically 120 °C) for a defined period (usually 72 hours).

-

Isolation and Washing: After cooling the tube to room temperature, a precipitate, the COF product, will be observed. Isolate the solid product by centrifugation or filtration. Wash the collected solid repeatedly with an anhydrous solvent like THF to remove any unreacted monomers and catalyst.

-

Drying: Dry the purified COF powder in a vacuum oven at an elevated temperature (e.g., 120 °C) overnight to remove residual solvent.

2.3. Characterization of the Synthesized COF

The resulting COF should be characterized to confirm its structure, crystallinity, porosity, and thermal stability. Key techniques include:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure.

-